1-Cyclopropylcyclopropan-1-ol

Description

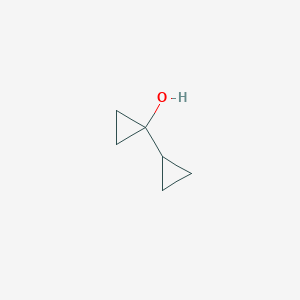

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6(3-4-6)5-1-2-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSLLWAWZBUTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54251-80-8 | |

| Record name | [1,1'-bi(cyclopropane)]-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclopropylcyclopropan 1 Ol and Its Analogs

Strategies for the Construction of the 1-Cyclopropylcyclopropan-1-ol Core Structure

The construction of the this compound core structure can be approached through several strategic disconnections. The primary challenge lies in the efficient and stereocontrolled formation of the two adjacent cyclopropane (B1198618) rings, one of which bears a hydroxyl group.

Classic Cyclopropanation Methods Applicable to Cyclopropanols (e.g., Kulinkovich Reaction, Simmons-Smith Variations)

Classic cyclopropanation reactions remain a cornerstone for the synthesis of cyclopropanols, including those with a cyclopropyl (B3062369) substituent. The Kulinkovich reaction, for instance, provides a powerful tool for the synthesis of 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. This reaction proceeds through a titanacyclopropane intermediate, which then adds to the ester carbonyl group. For the synthesis of this compound, cyclopropylmagnesium bromide could be employed as the Grignard reagent with an appropriate cyclopropanecarboxylic acid ester.

The Simmons-Smith reaction and its variations offer another classic approach to cyclopropanation. This reaction typically involves the use of a carbenoid, such as that generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. In the context of this compound synthesis, a vinylcyclopropane (B126155) precursor could be subjected to Simmons-Smith cyclopropanation to introduce the second cyclopropane ring. The directing effect of a nearby hydroxyl group in an allylic or homoallylic alcohol can be exploited to achieve high diastereoselectivity in these reactions.

| Reaction | Reagents | Substrate Type | Key Intermediate |

| Kulinkovich Reaction | Grignard Reagent, Ti(O-i-Pr)4 | Ester | Titanacyclopropane |

| Simmons-Smith Reaction | CH2I2, Zn(Cu) | Alkene | Zinc Carbenoid |

Convergent and Divergent Synthetic Approaches to this compound

In contrast, a divergent approach would start from a common intermediate that can be selectively functionalized to produce a variety of analogs, including this compound. For instance, a bifunctional cyclopropane precursor could be designed to allow for the introduction of the second cyclopropyl group and the hydroxyl functionality through orthogonal derivatization steps. This approach is particularly valuable for the rapid generation of a library of related compounds for structure-activity relationship studies. A cobalt-catalyzed cyclopropanation has been utilized in a divergent synthesis of various cyclopropane-containing compounds, showcasing the potential of this strategy. nih.govresearchgate.net

Stereoselective and Enantioselective Synthesis of this compound and its Derivatives

Achieving stereocontrol in the synthesis of this compound and its derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Enantioselective and diastereoselective methods have been developed to address this challenge.

Directed cyclopropanation reactions, where a functional group on the substrate directs the approach of the cyclopropanating agent, are a powerful tool for achieving high diastereoselectivity. For example, the hydroxyl group of an alkenyl cyclopropyl carbinol can direct a Simmons-Smith cyclopropanation to occur on a specific face of the double bond, leading to the formation of a single diastereomer. acs.orgnih.govnih.gov

Enantioselective synthesis can be achieved through the use of chiral catalysts or chiral auxiliaries. Chiral ligands on transition metal catalysts can create a chiral environment around the metal center, influencing the stereochemical outcome of the cyclopropanation reaction. Similarly, the attachment of a chiral auxiliary to the substrate can bias the reaction towards the formation of one enantiomer. Asymmetric cyclopropanation reactions using chiral cobalt(III) corrole (B1231805) complexes have been shown to produce enantiomerically pure cyclopropanes. usf.edu

Novel Catalyst Systems and Reagents in Cyclopropyl Carbinol Formation

Recent advances in catalysis have provided new and efficient methods for the synthesis of cyclopropyl carbinols. These novel catalyst systems often offer improved reactivity, selectivity, and functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Cyclopropanation (e.g., Rh(III), Ni, Co, Cu)

Transition metals have played a pivotal role in the development of modern cyclopropanation reactions. Rhodium(III)-catalyzed C–H activation has emerged as a powerful strategy for the synthesis of cyclopropanes. nih.govnih.govresearchgate.netacs.orgorganic-chemistry.org This approach allows for the direct functionalization of C–H bonds, offering a more atom-economical route to cyclopropane synthesis. In the context of cyclopropyl carbinol formation, a Rh(III) catalyst could be used to promote the cyclopropanation of an allylic alcohol with a suitable carbene precursor.

Nickel-catalyzed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc (B1219324) has been shown to be a highly efficient method for the synthesis of a wide range of cyclopropyl ketones, esters, and amides. rsc.org This methodology could be adapted for the synthesis of precursors to this compound. Additionally, nickel catalysts have been employed in the ring-opening allylation of cyclopropanols. tohoku.ac.jp

Cobalt catalysts have also been utilized in cyclopropanation reactions. Cobalt(II) complexes have been shown to catalyze the cyclopropanation of phenyl vinyl sulfide, providing a scalable route to bifunctional cyclopropyl scaffolds. nih.govresearchgate.netnih.gov Furthermore, cobalt(III) corrole complexes have been used as catalysts for asymmetric cyclopropanation, affording cyclopropyl nitroesters in high yields and with excellent diastereoselectivity. usf.eduresearchgate.net

Copper-catalyzed reactions are also prominent in cyclopropane synthesis. For instance, a copper-catalyzed diastereoselective carbometalation of cyclopropenes has been used to access stereodefined alkenyl cyclopropyl carbinol derivatives. acs.orgnih.gov

| Metal Catalyst | Reaction Type | Substrate Scope | Key Features |

| Rh(III) | C-H Activation/Cyclopropanation | Alkenes, Allylic Alcohols | High diastereoselectivity, Atom economy |

| Ni | Cyclopropanation | Electron-deficient alkenes | Drastic acceleration of reaction |

| Co | Cyclopropanation | Alkenes, Phenyl vinyl sulfide | Scalable, High diastereoselectivity |

| Cu | Carbometalation of Cyclopropenes | Cyclopropenes | Access to stereodefined precursors |

Organophotocatalysis in Cyclopropane Formation

Organophotocatalysis has recently emerged as a powerful tool in organic synthesis, enabling the formation of C-C bonds under mild and environmentally friendly conditions. nih.govresearchgate.netnih.gov This approach utilizes visible light to excite an organic photocatalyst, which can then mediate the desired chemical transformation. In the context of cyclopropane formation, organophotocatalysis has been employed for the deoxycyclopropanation of alcohols. nih.govresearchgate.net This method involves the in situ activation of an alcohol and a photoredox-catalyzed deoxygenative radical addition–polar cyclization cascade. This strategy offers a novel and mild approach to the synthesis of cyclopropanes from readily available starting materials.

A photo-induced intermolecular deoxycyclopropanation reaction using 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) as an organophotocatalyst has been reported to proceed with high efficiency and broad functional group tolerance. nih.govresearchgate.net This methodology could potentially be applied to the synthesis of this compound by employing a suitable alcohol precursor.

Zinc-Mediated and Titanium-Mediated Cyclopropanol (B106826) Syntheses

The formation of cyclopropanol rings through organometallic catalysis represents a significant advancement in synthetic organic chemistry. Among the various methods, zinc- and titanium-mediated approaches have emerged as powerful tools for the construction of these strained three-membered rings. These methodologies often proceed through distinct mechanisms, offering complementary routes to cyclopropanol derivatives.

Titanium-mediated synthesis, particularly the Kulinkovich reaction, has become a cornerstone for the preparation of 1-substituted cyclopropanols from carboxylic esters. organic-chemistry.org This reaction typically involves the treatment of an ester with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or ClTi(Oi-Pr)₃. wikipedia.orgorganic-chemistry.org The key intermediate in this process is a titanacyclopropane, which is generated in situ from the reaction of the titanium alkoxide with at least two equivalents of the Grignard reagent. organic-chemistry.orgnrochemistry.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl group to form the cyclopropanol product after hydrolysis. organic-chemistry.orgyoutube.com The reaction is versatile, tolerating various functional groups like ethers and imines, and can be performed in solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). wikipedia.org

The generally accepted mechanism involves the initial formation of a thermally unstable dialkyltitanium species, which undergoes β-hydride elimination to yield an alkane and the reactive titanacyclopropane intermediate. organic-chemistry.orgnrochemistry.com This intermediate reacts with the ester to form an oxatitanacyclopentane, which rearranges to a β-titanio ketone. wikipedia.org Subsequent intramolecular insertion of the ketone carbonyl into the remaining carbon-titanium bond forms the cyclopropane ring. wikipedia.org The final product is typically present as a magnesium alcoholate before being liberated by aqueous workup. wikipedia.orgnrochemistry.com

While the Kulinkovich reaction is a prominent example of titanium's role, zinc-mediated pathways also provide effective strategies for cyclopropanol synthesis and modification. One such method involves the reaction of the bimetallic reagent bis(iodozincio)methane (CH₂(ZnI)₂) with α-chloroaldehydes, which yields trans-2-substituted cyclopropanols with high diastereoselectivity. organic-chemistry.org Zinc-based reagents can also be employed in the transformation of existing cyclopropanols. For instance, diethylzinc (Et₂Zn) can facilitate the carbon-carbon bond cleavage of cyclopropanols to generate enolized zinc homoenolates. researchgate.net These intermediates are then capable of reacting with electrophiles, demonstrating the utility of zinc in the further functionalization of the cyclopropanol motif. researchgate.netscispace.com Another approach involves a zinc-mediated annulation reaction between cyclopropanols and alkylidenemalononitriles to produce cyclopropane-fused pyran derivatives. researchgate.net

| Method | Metal Mediator | Key Reagents | Substrate | Product Type | Ref. |

| Kulinkovich Reaction | Titanium | Grignard Reagent (e.g., EtMgBr), Ti(Oi-Pr)₄ | Ester | 1-Substituted Cyclopropanol | wikipedia.org, organic-chemistry.org |

| Dizinc Methylene (B1212753) Reaction | Zinc | CH₂(ZnI)₂ | α-Chloroaldehyde | trans-2-Substituted Cyclopropanol | organic-chemistry.org |

| Homoenolate Formation | Zinc | Et₂Zn | 1-Substituted Cyclopropanol | Zinc Homoenolate (intermediate for further reaction) | researchgate.net |

Precursor Chemistry and Starting Material Considerations for this compound Synthesis

The synthesis of this compound necessitates careful consideration of the starting materials, as the construction of the bicyclopropyl (B13801878) core is the central challenge. The most direct retrosynthetic disconnection points to a reaction between a cyclopropyl-containing nucleophile and a cyclopropyl-containing electrophile, or a cyclopropanation reaction on a suitable precursor already bearing a cyclopropyl group.

A key and readily accessible precursor for introducing a cyclopropyl group is methyl cyclopropanecarboxylate (B1236923). researchgate.net This compound can serve as the starting point for the synthesis of this compound through a titanium-mediated Kulinkovich-type reaction. In this specific application, methyl cyclopropanecarboxylate would be treated with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) in the presence of a titanium(IV) isopropoxide catalyst. However, a more common variant of the Kulinkovich reaction would involve the use of a simple alkyl Grignard reagent like ethylmagnesium bromide with methyl cyclopropanecarboxylate. This reaction would generate 1-cyclopropyl-1-ethylcyclopropanol, an analog of the target compound. To synthesize the parent this compound, one would theoretically use a cyclopropyl Grignard reagent and a cyclopropyl ester.

Alternatively, precursors can be synthesized from acyclic starting materials. For instance, the synthesis of cyclopropanecarbonitrile (B140667) derivatives can be achieved through the reaction of a compound with an active methylene group, like 2-phenylacetonitrile, with 1,2-dibromoethane (B42909) in the presence of a base and a phase-transfer catalyst. nih.gov The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor. nih.gov Another established method for creating the cyclopropane ring is the condensation of malononitrile (B47326) with 1,2-dibromoethane using a strong base like sodium hydride. umt.edu The resulting cyclopropane-1,1-dicarbonitrile can be further manipulated to provide the necessary functional groups for subsequent reactions.

Reactivity and Mechanistic Investigations of 1 Cyclopropylcyclopropan 1 Ol

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain energy of cyclopropanes, approximately 29.0 kcal per mole, is a primary driving force for their participation in ring-opening reactions wikipedia.org. In 1-Cyclopropylcyclopropan-1-ol, the presence of two such rings offers multiple potential pathways for cleavage, influenced by the reaction conditions and reagents employed.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water) and generating a tertiary carbocation. This carbocationic intermediate is central to the subsequent ring-opening of one of the cyclopropane rings. The mechanism can proceed through pathways analogous to SN1 or SN2 type reactions, depending on the specific substrate and reaction conditions nih.gov.

In an SN1-like mechanism, the departure of water leads to the formation of a discrete dicyclopropylcarbinyl cation. This cation can then be attacked by a nucleophile, leading to a ring-opened product. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. Alternatively, a concerted, SN2-like mechanism may occur where the nucleophile attacks as the C-C bond of the cyclopropane ring breaks, without the formation of a free carbocation intermediate nih.gov. The choice between these pathways is often dictated by the ability of the solvent and nucleophile to stabilize the cationic intermediates. For instance, in the presence of a strong acid and a nucleophilic solvent, the reaction may favor an SN1 pathway.

Different acid catalysts can be employed to promote these reactions, with their efficacy varying based on the substrate and desired outcome. For example, pyridinium (B92312) p-toluenesulfonate has been found to be effective in promoting the ring-opening of certain cyclopropanated systems in the presence of alcohol nucleophiles nih.gov.

Radical-Mediated Ring-Opening Pathways

Radical-mediated reactions provide an alternative avenue for the ring-opening of the cyclopropane moiety in this compound. The corresponding alkoxy radical can be generated from the alcohol functionality. This radical can then undergo a β-scission of one of the cyclopropane rings to form a more stable open-chain radical nih.gov. This process is a key step in various synthetic transformations.

The general mechanism involves the generation of a cyclopropylcarbinyl radical system. This radical is known to undergo rapid rearrangement to the homoallylic radical. This rearrangement is a thermodynamically favorable process due to the release of ring strain. The regioselectivity of the ring-opening is typically governed by the formation of the most stable radical intermediate.

Various methods can be employed to initiate these radical processes, including the use of radical initiators or photoredox catalysis nih.gov. Oxidative radical ring-opening/cyclization reactions of cyclopropanols have been developed, utilizing reagents like silver nitrate (B79036) and potassium persulfate to generate the key alkoxy radical intermediate nih.govbeilstein-journals.org.

Transition Metal-Catalyzed Ring-Opening Processes

Transition metals are adept at activating the strained C-C bonds of cyclopropanes, facilitating their ring-opening wikipedia.org. This activation typically occurs via oxidative addition of the transition metal into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate wikipedia.org. In the case of this compound, the presence of the hydroxyl group can influence the regioselectivity of this insertion.

Various transition metals, including rhodium, nickel, and palladium, have been shown to catalyze the ring-opening of cyclopropanes wikipedia.orgnih.govresearchgate.net. For cyclopropyl (B3062369) ketones, which are structurally similar to this compound, the transition metal can coordinate to the carbonyl oxygen, directing the oxidative addition to the proximal C-C bond wikipedia.orgchemrxiv.org. This leads to the formation of an oxa-metallacyclohexene intermediate, which can then undergo further reactions.

These transition metal-catalyzed pathways open up possibilities for a range of transformations, including cycloadditions and cross-coupling reactions, leading to the formation of more complex molecular architectures nih.govresearchgate.netnih.gov.

Rearrangement Reactions Involving this compound

The generation of carbocationic intermediates from this compound not only leads to direct ring-opening but also paves the way for fascinating molecular rearrangements.

Cyclopropylcarbinyl-Homoallyl Rearrangements

A hallmark of the reactivity of cyclopropylcarbinyl systems is their propensity to undergo rearrangement to homoallylic species nih.govrsc.org. When this compound is treated with acid, the initially formed dicyclopropylcarbinyl cation is in equilibrium with various ring-opened homoallylic cations chemrxiv.orgchemrxiv.org. This rearrangement is driven by the release of ring strain.

The nature of the substituents on the cyclopropane rings can influence the equilibrium between the cyclopropylcarbinyl and homoallylic cations, thereby affecting the stereospecificity of subsequent nucleophilic attack chemrxiv.orgchemrxiv.org. While direct nucleophilic attack on the cyclopropylcarbinyl cation can be kinetically favored, competitive rearrangement to a homoallylic cation can lead to a mixture of products chemrxiv.orgchemrxiv.org. These rearrangements are not only synthetically useful but also play a significant role in biosynthetic pathways nih.gov.

| Factor | Influence on Rearrangement | Outcome |

|---|---|---|

| Carbocation Stability | Substituents that stabilize the homoallylic cation favor rearrangement. | Increased proportion of homoallylic products. chemrxiv.orgchemrxiv.org |

| Nucleophile Strength | Stronger, more reactive nucleophiles may trap the cyclopropylcarbinyl cation before rearrangement. | Higher proportion of unrearranged products. |

| Solvent Polarity | Polar solvents can stabilize the separated ion pairs, potentially influencing the rearrangement equilibrium. | Solvent-dependent product ratios. |

Pinacol-Type Rearrangements and Analogous Processes

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that involves a 1,2-migration of a substituent to an adjacent carbocationic center wikipedia.orgmasterorganicchemistry.comchemistrysteps.com. While this compound is not a 1,2-diol, it can be a precursor to one. For instance, epoxidation of a double bond followed by hydrolysis would yield a diol that could undergo a pinacol-type rearrangement.

In a hypothetical pinacol rearrangement of a diol derived from a related vinyl cyclopropylcarbinol, protonation of one hydroxyl group and loss of water would generate a carbocation. A subsequent 1,2-shift of a cyclopropyl group to the adjacent carbon would lead to a rearranged ketone or aldehyde. The migratory aptitude of different groups plays a crucial role in determining the product of the pinacol rearrangement. The relative migratory aptitude is generally considered to be aryl ~ H ~ vinyl > tert-butyl >> cyclopropyl > secondary alkyl > primary alkyl mychemblog.com. This suggests that the migration of a cyclopropyl group is less favorable than that of aryl, hydrogen, or vinyl groups, but more favorable than that of simple alkyl groups.

The driving force for the pinacol rearrangement is the formation of a more stable carbocation, often one that is stabilized by resonance with an adjacent oxygen atom masterorganicchemistry.comchemistrysteps.com. In cyclic systems, the stereochemistry of the diol can significantly influence the course of the rearrangement wikipedia.org.

| Group | Relative Migratory Aptitude |

|---|---|

| Aryl | High |

| Hydride (H) | High |

| Vinyl | High |

| tert-Butyl | Moderate |

| Cyclopropyl | Moderate |

| Secondary Alkyl | Low |

| Primary Alkyl | Low |

Sigmatropic Rearrangements of Cyclopropylcarbinol Derivatives (e.g.,documentsdelivered.comnih.gov- andnih.govnih.gov-shifts)

Sigmatropic rearrangements are concerted, intramolecular pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orgwikiwand.com The classification, such as [i,j], denotes the migration of a σ-bond to a new position (i-1) and (j-1) atoms away from its original location. wikipedia.orguh.edu While documentsdelivered.comdocumentsdelivered.com shifts like the Cope and Claisen rearrangements are the most studied, other shifts are also possible under the Woodward-Hoffmann rules. libretexts.org

For cyclopropylcarbinol systems, rearrangements are common due to the ability of the cyclopropane ring to stabilize adjacent positive charge, facilitating the formation of intermediates that can undergo such shifts. While specific examples of documentsdelivered.comnih.gov- and nih.govnih.gov-sigmatropic shifts involving this compound are not extensively documented in the literature, the principles governing these transformations can be inferred from related systems.

Thermally allowed sigmatropic shifts are common for systems like 1,5-dienes ( documentsdelivered.comdocumentsdelivered.com Cope rearrangement) and allyl vinyl ethers ( documentsdelivered.comdocumentsdelivered.com Claisen rearrangement). libretexts.org These reactions proceed through a six-membered, chair-like transition state. fiveable.me Higher-order shifts, such as documentsdelivered.comnih.gov or nih.govnih.gov, would require larger, more flexible transition states and are less common. For a derivative of this compound to undergo a documentsdelivered.comnih.gov or nih.govnih.gov shift, a suitable unsaturated system would need to be introduced, and the geometric constraints of such a transition state would be significant. The most prevalent rearrangements observed for cyclopropylcarbinyl systems are often cation-mediated and lead to ring-opened products, a testament to the high ring strain. nih.govchemrxiv.org

| Rearrangement Type | Description | Applicability to Cyclopropylcarbinols |

|---|---|---|

| documentsdelivered.comdocumentsdelivered.com Shift (e.g., Cope, Claisen) | A well-studied, thermally allowed reaction involving a 6-electron, 6-membered transition state. wikipedia.orglibretexts.org | Common for derivatives containing a 1,5-diene (Cope) or allyl vinyl ether (Claisen) moiety. The formation of a carbonyl group in the Claisen rearrangement makes it irreversible. uh.edu |

| [1,n] Shift (e.g., documentsdelivered.comacs.org, acs.orgacs.org) | Migration of a group (like H or alkyl) along a π-system. acs.orgacs.org hydrogen shifts are common thermally allowed suprafacial processes. hcpgcollege.edu.in | Can occur in unsaturated derivatives. Thermal documentsdelivered.comacs.org hydride shifts are geometrically prohibited from being suprafacial. uh.edu |

| documentsdelivered.comnih.gov and nih.govnih.gov Shifts | Higher-order rearrangements requiring larger transition states. Less common than documentsdelivered.comdocumentsdelivered.com shifts. | Theoretically possible in appropriately functionalized derivatives, but likely to be kinetically disfavored compared to other rearrangement or ring-opening pathways. |

Derivatization and Functional Group Interconversions of the Hydroxyl Group in this compound

The tertiary hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Esterification of tertiary alcohols like this compound can be challenging under standard Fischer esterification conditions (acid catalyst, excess alcohol) due to the propensity for dehydration to form alkenes. google.comchemguide.co.uk The reaction often proceeds via a stable tertiary carbocation, which can easily eliminate a proton. stackexchange.com

To circumvent this, milder methods are typically employed. One effective approach is the reaction of the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine). This avoids the strongly acidic conditions that promote dehydration. chemguide.co.ukreddit.com

Representative Esterification Methods for Tertiary Alcohols:

| Method | Reagents | Conditions | Comments |

| Acyl Chloride | R-COCl, Pyridine | Room Temperature | Often vigorous, produces HCl which is neutralized by the base. chemguide.co.uk |

| Acid Anhydride | (R-CO)₂O, Base | Mild Heating | Generally less reactive than acyl chlorides. |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Room Temperature | Mild conditions, suitable for sensitive substrates. |

| Cation Exchange Resin | Carboxylic Acid, Resin | -20°C to 50°C | Can provide direct esterification while minimizing dehydration. google.com |

Etherification reactions face similar challenges with dehydration. The Williamson ether synthesis (deprotonation of the alcohol followed by reaction with an alkyl halide) is generally not effective for tertiary alcohols due to the steric hindrance of the alkoxide and the competing E2 elimination of the alkyl halide. Alternative routes, such as reaction of the alcohol with a large excess of a primary alcohol under acidic conditions or specialized methods, would be necessary.

The oxidation of this compound is not straightforward. Typical oxidation of tertiary alcohols is not possible without C-C bond cleavage. However, the presence of the strained cyclopropyl rings offers unique oxidative pathways. Oxidative ring-opening reactions of cyclopropanols are well-documented, often proceeding through radical intermediates to yield linear enones or other ring-opened products. nih.gov For instance, cobalt-catalyzed aerobic oxidation can achieve regioselective cleavage of cyclopropanol (B106826) rings.

The reduction of the hydroxyl group in this compound to yield dicyclopropylmethane (B14067034) would be a challenging transformation. A two-step process involving conversion of the alcohol to a suitable leaving group (e.g., a tosylate or halide) followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄) could be envisioned. However, the high propensity for rearrangement and elimination of the intermediate carbocation or related species under these conditions would likely lead to a mixture of products.

Nucleophilic substitution at the tertiary carbinol center of this compound is expected to proceed through an Sₙ1-type mechanism. This involves the formation of the dicyclopropylcarbinyl cation as a key intermediate. This cation is remarkably stable due to the ability of the cyclopropyl rings to donate electron density from their "bent" bonds into the empty p-orbital of the carbocation.

However, this stability comes with a high propensity for rearrangement. Cyclopropylcarbinyl cations are known to undergo rapid skeletal rearrangements to form homoallylic or cyclobutonium cations, driven by the release of ring strain. nih.govchemrxiv.org Therefore, any nucleophilic substitution reaction is likely to be accompanied by a significant degree of rearrangement, leading to a mixture of products. The stereochemical outcome of such reactions is complex and depends on the relative rates of nucleophilic attack and cationic rearrangement. chemrxiv.orgacs.org

Electrophilic and Nucleophilic Reactivity at the Cyclopropyl Rings of this compound

The C-C bonds of a cyclopropane ring possess significant p-character, allowing them to react with strong electrophiles in a manner akin to alkenes. nih.gov Electrophilic attack on one of the cyclopropyl rings in this compound would lead to a ring-opened carbocation. The regioselectivity of this opening would be directed by the formation of the most stable carbocation intermediate. For instance, protonation of the ring can lead to distal (C2-C3) bond cleavage. nih.gov

Conversely, the cyclopropane rings are generally not susceptible to nucleophilic attack unless they are "activated" by an adjacent electron-withdrawing group (forming a donor-acceptor cyclopropane). acs.orgsnnu.edu.cn The hydroxyl group in this compound is electron-donating and does not activate the rings towards nucleophilic attack. Therefore, direct nucleophilic attack on the cyclopropyl carbons is unlikely. Instead, reactions with nucleophiles typically occur at the carbinol center (as discussed in 3.3.3) or involve a ring-opening cascade initiated by the departure of the hydroxyl group (or a derivative). researchgate.netnih.gov

Studies on the Role of Ring Strain in Dictating Reactivity and Stereochemical Outcomes

The chemistry of this compound is fundamentally governed by the high ring strain inherent in its two cyclopropyl groups. This strain, estimated to be around 27.6 kcal/mol for a single cyclopropane ring, arises from two main factors:

Angle Strain : The C-C-C bond angles are compressed to 60° from the ideal 109.5° for sp³ hybridized carbon.

Torsional Strain : The C-H bonds on adjacent carbons are in an eclipsed conformation.

This stored potential energy provides a powerful thermodynamic driving force for reactions that involve the opening of one or both rings. semanticscholar.orgnih.govrsc.org This principle is the common thread that connects many of the reactivity patterns discussed previously.

Cationic Rearrangements : The formation of a carbocation at the carbinol center is immediately followed by rearrangements that open the cyclopropane ring to form more stable, less strained homoallylic or cyclobutyl cations. documentsdelivered.comacs.org This makes stereospecific substitution at the carbinol center exceptionally difficult to achieve. chemrxiv.org

Oxidative Cleavage : Radical-mediated oxidation reactions often proceed via ring-opening pathways as the cleavage of a C-C bond in the cyclopropyl ring relieves significant strain. nih.gov

Electrophilic Addition : The reaction of the cyclopropyl rings with electrophiles is facile because the subsequent ring-opening step is energetically favorable.

The stereochemical outcome of these reactions is intimately linked to the mechanism of ring-opening. For example, concerted, pericyclic ring-opening reactions can exhibit high stereospecificity according to the Woodward-Hoffmann rules. In contrast, stepwise processes involving discrete carbocation or radical intermediates may lead to a loss of stereochemical information and the formation of product mixtures. nih.govacs.org The precise stereochemical course is often a subtle balance between kinetic and thermodynamic control, heavily influenced by the substituents and reaction conditions.

Advanced Spectroscopic and Analytical Characterization Techniques in Mechanistic Studies of 1 Cyclopropylcyclopropan 1 Ol

Application of Advanced NMR Spectroscopy for Conformational and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-cyclopropylcyclopropan-1-ol and for tracking its chemical transformations. nih.goved.ac.uk While basic 1D ¹H and ¹³C NMR provide initial structural confirmation, advanced NMR experiments are required for a deeper mechanistic and conformational understanding.

Conformational Analysis: The relative orientation of the two cyclopropyl (B3062369) rings and the hydroxyl group significantly influences the molecule's reactivity. Two-dimensional NMR techniques are instrumental in this regard.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing crucial data on the preferred conformation of the molecule in solution. For this compound, NOESY can reveal the spatial relationship between the protons on the two different cyclopropyl rings.

Variable-Temperature (VT) NMR: By acquiring spectra at different temperatures, VT-NMR studies can provide information on dynamic processes, such as the rotation around the C-C bond connecting the two rings and the carbinol carbon. Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers for these conformational interchanges.

Mechanistic Analysis: NMR is uniquely suited for monitoring reactions in real-time, allowing for the identification of intermediates and the determination of reaction kinetics. nih.gov Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to distinguish between different species in a complex reaction mixture based on their diffusion coefficients, which correlate with their size and shape. nih.gov Isotopic labeling (e.g., with ¹³C or ²H) can be used to trace the fate of specific atoms throughout a reaction, providing definitive evidence for rearrangement pathways.

A representative, though not exhaustive, set of ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Atom | Chemical Shift (ppm) |

| C-OH (quaternary) | ~55-60 |

| CH (cyclopropyl) | ~10-15 |

| CH₂ (cyclopropyl) | ~0-5 |

Elucidation of Reaction Intermediates and Transition States using Specialized Spectroscopic Methods

The reactions of this compound, especially under acidic conditions, proceed through highly reactive and short-lived carbocationic intermediates. The study of these species is central to understanding the famed cyclopropylcarbinyl-homoallyl rearrangement. nih.govrsc.org Characterizing these fleeting intermediates and the even more transient transition states requires specialized techniques often used at very low temperatures to increase their lifetime.

Low-Temperature NMR Spectroscopy: By conducting reactions inside an NMR spectrometer at cryogenic temperatures (e.g., below -80 °C), it is possible to slow down reactions sufficiently to observe the NMR signals of carbocationic intermediates, such as the bicyclobutonium ion. nih.gov These "superacid" studies provide direct evidence for the existence and structure of these key intermediates.

Computational Chemistry: Experimental spectroscopy is often paired with high-level quantum mechanical calculations. researchgate.net Theoretical calculations can predict the structures and energies of potential intermediates and transition states. osti.govresearchgate.net The calculated NMR chemical shifts or vibrational frequencies of these theoretical structures can then be compared with experimental data to confirm their identity. For instance, theoretical calculations have been crucial in debating the nature of the cyclopropylcarbinyl cation, suggesting it may exist as a transition state rather than a stable intermediate in some cases. osti.govresearchgate.net

Chiroptical Spectroscopy in Stereochemical Assignment and Purity Assessment of Enantiopure this compound Derivatives

As this compound is a chiral molecule, the study of its enantiopure forms is essential, particularly if it is to be used as a building block in asymmetric synthesis. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is the primary tool for this purpose. cas.cznsf.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com While this compound itself lacks a strong chromophore for UV-Vis analysis, it can be converted into a suitable derivative (e.g., a benzoate (B1203000) or naphthoate ester) that exhibits a characteristic ECD spectrum. The experimental spectrum can then be compared to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on the molecule's vibrational modes. nih.govmdpi.com A key advantage of VCD is that derivatization is often not necessary. The experimental VCD spectrum of an enantiopure sample can be directly compared with DFT-calculated spectra to determine its absolute configuration. nih.gov Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee), making chiroptical methods a valuable tool for assessing the enantiopurity of a sample.

Mass Spectrometry for Reaction Monitoring and Complex Product Identification

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for identifying the products of reactions involving this compound and for monitoring the progress of these reactions. purdue.edu

Product Identification: The molecular weight of this compound (C₆H₁₀O) is 98.14 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) may be observed at m/z 98. However, alcohols often undergo characteristic fragmentation. libretexts.orglibretexts.orgyoutube.com

Dehydration: A common fragmentation pathway is the loss of a water molecule, which would lead to a significant peak at m/z 80 (M-18). whitman.eduyoutube.com

Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom can occur. For this molecule, this would involve the breaking of a bond to one of the cyclopropyl rings, leading to characteristic fragment ions.

The table below summarizes the expected key fragments in the mass spectrum of this compound.

| m/z | Identity | Fragmentation Pathway |

| 98 | [C₆H₁₀O]⁺ | Molecular Ion (M⁺) |

| 80 | [C₆H₈]⁺ | Loss of H₂O (Dehydration) |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage (loss of C₃H₅ radical) |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation or rearrangement product |

Reaction Monitoring: Techniques like electrospray ionization (ESI-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for monitoring reaction progress. durham.ac.ukscripps.edu Aliquots can be taken from a reaction mixture over time and analyzed to track the disappearance of the starting material (m/z 98) and the appearance of products, including isomeric rearrangement products that would have the same molecular weight but different retention times in GC. This allows for rapid reaction optimization and the detection of minor byproducts, providing a more complete mechanistic picture. frontiersin.org

X-ray Crystallography of this compound Derivatives for Structural Insight

While NMR and chiroptical methods provide invaluable data on molecules in solution, single-crystal X-ray crystallography offers the most precise and unambiguous picture of a molecule's three-dimensional structure in the solid state. Although obtaining suitable crystals of the parent alcohol might be challenging due to its low melting point and potential for hydrogen bond-induced disorder, a solid, crystalline derivative can often be readily prepared. researchgate.net

By converting this compound into an ester, such as a p-nitrobenzoate or a 3,5-dinitrobenzoate, one can introduce functionalities that promote crystallization and contain a heavy atom to facilitate the crystallographic analysis. A successful X-ray diffraction experiment yields the precise coordinates of every atom in the molecule. This provides definitive information on:

Bond Lengths and Angles: Confirming the geometry of the cyclopropyl rings and the carbinol center.

Torsional Angles: Defining the exact conformation of the molecule in the crystal lattice.

Intermolecular Interactions: Revealing how molecules pack together, including details of any hydrogen bonding or other non-covalent interactions. nih.gov

For a chiral derivative, crystallographic analysis using anomalous dispersion can also provide an independent and absolute determination of its stereochemistry, corroborating results from chiroptical spectroscopy.

Theoretical and Computational Chemistry Studies on 1 Cyclopropylcyclopropan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Methodology: The electronic structure would typically be investigated using Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)). smu.edu Common DFT functionals such as B3LYP, paired with Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., cc-pVTZ) basis sets, would be employed for geometry optimization and electronic property calculations.

Expected Research Findings: Calculations on cyclopropane (B1198618) have shown that its C-C bonds are not linear but are instead "bent bonds," with significant electron density outside the internuclear axis. wikipedia.org This feature would be expected in 1-Cyclopropylcyclopropan-1-ol. The C-C bond lengths within the rings would be shorter than a typical alkane C-C bond (around 1.50-1.51 Å). smu.eduresearchgate.net The attachment of the hydroxyl group and the second cyclopropyl (B3062369) ring to the central carbon would likely lead to a slight elongation of the adjacent ring bonds due to steric and electronic effects.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate regions of nucleophilicity and electrophilicity, respectively. The HOMO would likely be localized on the oxygen atom's lone pairs, while the LUMO might be associated with the σ* orbitals of the strained C-C bonds, suggesting a propensity for ring-opening reactions. A calculated electrostatic potential map would visualize the electron-rich (negative) region around the oxygen atom and the relatively electron-neutral or slightly deficient (positive) hydrocarbon framework.

Table 1: Representative Hypothetical Geometric Parameters for this compound Calculated at the B3LYP/6-311+G(d,p) Level.

| Parameter | Type | Hypothetical Value |

| C-C | Ring Bond Length | 1.505 Å |

| C-C | Inter-ring Bond Length | 1.520 Å |

| C-O | Bond Length | 1.430 Å |

| C-C-C | Ring Angle | ~60° |

| C-O-H | Angle | 108.5° |

| C-C-O | Angle | 118.0° |

Analysis of Conformational Preferences and Energetics of this compound

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. chemistrysteps.com For this compound, rotations around the single bonds connecting the two rings and the alcohol group give rise to several distinct conformers.

Methodology: To explore the conformational landscape, a potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles, such as the C-C bond connecting the two rings and the C-O bond of the alcohol. The energies of the resulting structures would be calculated at a suitable level of theory (e.g., DFT). The minima on the PES correspond to stable conformers, and the saddle points between them represent the energy barriers for interconversion.

Expected Research Findings: The relative orientation of the two cyclopropyl rings and the hydroxyl group would define the primary conformers. Due to steric hindrance, conformations where the bulky cyclopropyl groups are anti-periplanar would likely be lower in energy than those where they are eclipsed. chemistrysteps.com The orientation of the O-H bond would also be significant, with certain conformations stabilized by weak intramolecular hydrogen bonding or hyperconjugative effects. The energy differences between conformers would likely be small, on the order of a few kcal/mol, suggesting that the molecule is conformationally flexible at room temperature.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound.

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |

| A | Anti-periplanar rings, staggered O-H | 0.00 (most stable) |

| B | Gauche rings, staggered O-H | 1.5 |

| C | Eclipsed rings, staggered O-H | 4.0 (least stable) |

| D | Anti-periplanar rings, eclipsed O-H | 0.8 |

Investigation of Ring Strain Energies and Their Influence on Reactivity

Ring strain is a critical feature of cyclopropane and its derivatives, arising from angle strain (bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsed C-H bonds). wikipedia.org This inherent instability is a major driver of the chemical reactivity of such molecules.

Methodology: The total strain energy of this compound would be calculated using isodesmic or homodesmotic reactions. These computational methods involve balancing the number and types of bonds on both sides of a hypothetical reaction to cancel out systematic errors in the calculations. By comparing the heat of formation of the strained molecule to that of strain-free reference compounds, a reliable strain energy can be determined. nih.gov

Expected Research Findings: Unsubstituted cyclopropane has a ring strain of approximately 27.5 kcal/mol. wikipedia.org The total strain energy for this compound would be expected to be roughly double this value, approximately 55 kcal/mol, with minor deviations due to substitution effects. This high strain energy makes the C-C bonds of the rings significantly weaker than those in acyclic alkanes and serves as a thermodynamic driving force for ring-opening reactions. mdpi.com Any chemical transformation that opens one of the rings would release a substantial amount of energy, making such pathways highly favorable. This inherent strain is the primary reason cyclopropyl-containing compounds often react in ways similar to alkenes, undergoing addition reactions that cleave the ring.

Table 3: Hypothetical Component Strain Energies in this compound.

| Strain Type | Source | Estimated Contribution (kcal/mol) |

| Angle Strain | Deviation from 109.5° tetrahedral angle | ~50 |

| Torsional Strain | Eclipsing of H-atoms on rings | ~5 |

| Total Strain | Sum of Components | ~55 |

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling is invaluable for mapping out the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. nih.gov For this compound, a particularly relevant transformation is the acid-catalyzed rearrangement, a classic reaction of cyclopropylcarbinyl systems.

Methodology: To model a reaction, the geometries of the reactant, product(s), any intermediates, and the transition state(s) (TS) connecting them are optimized. TS structures are identified as first-order saddle points on the potential energy surface, characterized by a single imaginary vibrational frequency. Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the TS correctly connects the reactant and product. The activation energy (ΔG‡) and reaction energy (ΔG) are calculated from the relative energies of these structures.

Expected Research Findings: An acid-catalyzed reaction would likely proceed via protonation of the hydroxyl group, followed by the loss of water to form a dicyclopropylcarbinyl cation. This type of cyclopropylcarbinyl cation is a well-known non-classical carbocation that can undergo rapid skeletal rearrangements. nih.govrsc.org Computational studies would likely show a very low energy barrier for the ring-opening of this cation to form a homoallylic cation, leading to various rearranged products. nih.gov The calculations would predict the activation barriers for different potential pathways, allowing for a prediction of the major product under kinetic control.

Table 4: Hypothetical Calculated Energies for the Acid-Catalyzed Rearrangement of this compound.

| Species | Description | Hypothetical Relative Free Energy (kcal/mol) |

| Reactant Complex | Protonated Alcohol | 0.0 |

| Transition State 1 (TS1) | C-O Bond Cleavage | +15.2 |

| Intermediate | Cyclopropylcarbinyl Cation | +5.0 |

| Transition State 2 (TS2) | Ring Opening/Rearrangement | +6.5 |

| Product | Rearranged Homoallylic Alcohol | -10.0 |

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of how explicit solvent molecules influence a molecule's behavior. acs.org

Methodology: MD simulations model the motions of atoms over time by solving Newton's equations of motion. A simulation would involve placing this compound in a box of explicit solvent molecules (e.g., water, ethanol). The interactions between atoms are described by a force field. For higher accuracy, a quantum mechanics/molecular mechanics (QM/MM) approach could be used, where the solute is treated with quantum mechanics and the solvent with a classical force field. The simulation would be run for several nanoseconds to sample the conformational space and analyze solvent interactions. nih.gov

Expected Research Findings: MD simulations would reveal the structure of the solvent shell around the alcohol. aip.orgacs.org Water molecules would be expected to form a structured hydrogen-bonding network with the hydroxyl group. These simulations could quantify the strength and lifetime of these hydrogen bonds. Furthermore, MD could be used to explore how the solvent affects conformational equilibria, potentially stabilizing more polar conformers. For reaction dynamics, simulations could provide insight into how solvent molecules participate in charge stabilization of intermediates, such as the carbocation formed during rearrangement, thereby influencing reaction rates and selectivity.

Table 5: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water.

| Parameter | Description | Typical Value/Setting |

| Force Field (Solute) | Defines atomic interactions | GAFF2 / OPLS-AA |

| Water Model | Defines solvent interactions | TIP3P / SPC/E |

| System Size | Number of molecules | ~1 solute, ~2000 water |

| Temperature | Simulation condition | 298 K (25 °C) |

| Pressure | Simulation condition | 1 atm |

| Simulation Time | Duration of the run | 100 ns |

Applications of 1 Cyclopropylcyclopropan 1 Ol and Its Derivatives in Organic Synthesis

As a Building Block for Complex Polycyclic Structures

The high ring strain inherent in the bicyclopropyl (B13801878) moiety of 1-cyclopropylcyclopropan-1-ol makes it an attractive starting point for constructing more complex polycyclic systems. While specific examples detailing the direct conversion of this compound to polycyclic structures are not extensively documented, the known reactivity of cyclopropylcarbinyl systems suggests a high potential for such transformations.

Acid-catalyzed rearrangement of this compound can lead to ring-opening of one of the cyclopropyl (B3062369) groups, generating an unsaturated intermediate. If this intermediate contains a suitably positioned nucleophile or reactive group, subsequent intramolecular reactions can forge new rings. For instance, a tethered alkene could participate in an intramolecular cycloaddition or ene reaction, while a nucleophilic group could add to the newly formed double bond, leading to the formation of five-, six-, or even larger-membered rings fused to the remaining cyclopropane (B1198618). This strategy is a cornerstone in the diversity-oriented synthesis of polycyclic scaffolds. nih.gov The synthesis of cyclophanes and other complex aromatic systems often relies on building blocks that can undergo controlled ring-forming reactions to build up the necessary bridged or fused architecture. scholaris.ca The dicyclopropyl system offers a unique starting point for such strategies, where selective ring opening and subsequent cyclization could provide access to novel polycyclic frameworks.

Precursor to Structurally Diverse Organic Molecules

While the direct reactivity of the hydroxyl group in this compound is standard for a tertiary alcohol, its true value as a precursor is realized upon conversion to other functional groups. A key derivative, 1-bromo-1-cyclopropylcyclopropane, serves as a versatile entry point to a wide range of 1-substituted bicyclopropyl compounds.

This bromo derivative can be readily prepared from the parent alcohol. Upon treatment with tert-butyllithium, it undergoes a facile bromine-lithium exchange to generate 1-lithio-1-cyclopropylcyclopropane. This lithiated intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of diverse functionalities at the bridgehead position of the bicyclopropyl system. This method provides access to aldehydes, boronic esters, and other functionalized derivatives, which can undergo further synthetic transformations. For example, the resulting aldehyde can be converted into amino acids or acrylates, demonstrating the role of the 1-cyclopropylcyclopropane scaffold as a foundational unit for more complex molecules.

| Electrophile | Resulting Functional Group | Product |

|---|---|---|

| Dimethylformamide (DMF) | Aldehyde | 1-Cyclopropylcyclopropanecarbaldehyde |

| Triisopropyl borate | Boronic Ester | 2-(1-Cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Carbon dioxide (CO₂) | Carboxylic Acid | 1-Cyclopropylcyclopropanecarboxylic acid |

| Iodine (I₂) | Iodide | 1-Cyclopropyl-1-iodocyclopropane |

The boronic ester derivative is particularly valuable, as it can participate in Suzuki cross-coupling reactions with aryl halides to furnish 1-aryl-1,1'-bicyclopropyl compounds. These transformations highlight how this compound acts as a progenitor for a diverse library of functionalized molecules built upon the bicyclopropyl core.

Role in the Generation of Reactive Intermediates for Further Transformations

One of the most significant applications of cyclopropylcarbinols in organic synthesis is their ability to generate highly reactive yet synthetically useful carbocation intermediates. This compound is an excellent precursor for the formation of a dicyclopropylcarbinyl cation. Upon treatment with acid, the hydroxyl group is protonated and departs as a water molecule, leaving behind a tertiary carbocation. This cation is significantly stabilized by the adjacent cyclopropyl groups, which can donate electron density from their "bent" sigma bonds into the empty p-orbital of the carbocation.

This stabilized dicyclopropylcarbinyl cation is a key reactive intermediate that can undergo a variety of transformations. rsc.org The most common reaction pathway is a rearrangement involving the opening of one of the cyclopropane rings to relieve ring strain. rsc.orgnih.gov This process, known as the cyclopropylcarbinyl-homoallyl rearrangement, results in the formation of a more stable, ring-opened homoallylic cation. rsc.org This rearranged cation can then be trapped by nucleophiles to yield homoallylic alcohols, sulfides, or other derivatives. nih.govnih.gov The nature of the final product depends on the reaction conditions and the nucleophiles present in the reaction mixture.

The generation and subsequent rearrangement of this cation have been harnessed in synthetic chemistry to achieve skeletal rearrangements and construct new carbon-carbon bonds. rsc.org The ability to control the fate of this reactive intermediate allows for the stereoselective synthesis of complex acyclic and cyclic molecules. nih.gov

Utilization in Stereoselective Total Synthesis Strategies

Chiral, non-racemic cyclopropane derivatives are highly sought-after building blocks in the total synthesis of natural products and pharmaceuticals. nih.govku.edu While specific total syntheses employing this compound are not prominently featured in the literature, the potential of its chiral, enantioenriched form is significant.

An asymmetric synthesis of this compound would yield a chiral tertiary alcohol. The stereocenter at the carbinol carbon could then be used to direct the stereochemical outcome of subsequent reactions. For example, in the acid-catalyzed ring-opening discussed previously, the chirality of the starting alcohol could influence the facial selectivity of the nucleophilic attack on the intermediate cation, leading to the formation of a specific enantiomer of the homoallylic product. This strategy of using a pre-existing stereocenter to control the formation of new ones is a fundamental concept in stereoselective synthesis.

Many natural products contain cyclopropane rings or structural motifs that can be accessed from cyclopropane precursors. elsevierpure.comgoogle.com The rigidity and defined stereochemistry of chiral cyclopropanes make them ideal for constructing complex molecular architectures with high stereocontrol. rochester.edu A chiral version of this compound could therefore serve as a valuable synthon for natural products that feature quaternary stereocenters or specific homoallylic alcohol substructures. Efficient methods for the stereoselective synthesis of various chiral cyclopropyl alcohols have been developed, paving the way for the application of building blocks like this compound in complex target-oriented synthesis. nih.gov

Future Directions and Emerging Research Avenues for 1 Cyclopropylcyclopropan 1 Ol

Development of Novel Catalytic Methods for Functionalization and Transformation

The development of catalytic methods for the selective functionalization of 1-Cyclopropylcyclopropan-1-ol is a pivotal area for future research. The presence of the hydroxyl group provides a handle for directed catalysis, enabling transformations at specific positions within the molecule.

Key Research Objectives:

Directed C-H Functionalization: Exploring transition-metal-catalyzed C-H activation, directed by the hydroxyl group, could lead to the selective introduction of new functional groups at the α- or β-positions of the cyclopropyl (B3062369) rings. Catalytic systems based on palladium, rhodium, and iridium, which have shown success in the functionalization of other cyclopropane-containing molecules, would be promising candidates. nih.govsemanticscholar.org

Asymmetric Catalysis: The development of enantioselective catalytic reactions is crucial for accessing chiral derivatives of this compound. This could involve kinetic resolution of the racemic alcohol or asymmetric transformations of prochiral derivatives. Chiral Lewis acids or Brønsted acids could be employed to activate the hydroxyl group and facilitate stereocontrolled reactions. nih.gov

Ring-Opening and Expansion Reactions: Catalytic systems, particularly those employing Lewis acids such as bismuth(III) trifluoromethanesulfonate, could be investigated to promote selective ring-opening or ring-expansion reactions. chemicalbook.comresearchgate.net The unique strain energy of the dicyclopropyl system may lead to unprecedented reaction pathways and the formation of novel carbocyclic or heterocyclic scaffolds.

Hypothetical Catalytic Transformations of this compound:

| Catalytic System | Transformation Type | Potential Product Class | Anticipated Advantages |

|---|---|---|---|

| Pd(OAc)₂ / Chiral Ligand | Asymmetric C-H Arylation | Chiral aryl-functionalized dicyclopropyl carbinols | High stereocontrol, access to novel chiral building blocks |

| Rh₂(esp)₂ | Carbene Insertion | Functionalized cyclobutyl or cyclopentyl ketones | Rapid construction of complex ring systems |

| Bi(OTf)₃ | Dehydrative Ring-Opening | Functionalized dienes and other unsaturated systems | Mild reaction conditions, high efficiency researchgate.net |

Exploration of Unprecedented Rearrangement Pathways and Mechanistic Discoveries

The high ring strain of the dicyclopropylmethyl system in this compound is expected to give rise to fascinating and potentially unprecedented rearrangement reactions, particularly through the formation of cyclopropylcarbinyl cations.

Key Research Objectives:

Cationic Rearrangements: Investigation of acid-catalyzed or Lewis-acid-mediated reactions to generate the dicyclopropylmethyl cation and study its subsequent rearrangement pathways. The interplay between the two cyclopropyl rings could lead to complex skeletal reorganizations, including ring-opening, ring-expansion, and transannular reactions.

Mechanistic Elucidation: Detailed mechanistic studies, employing techniques such as isotopic labeling, kinetic analysis, and in-situ spectroscopy, will be essential to unravel the intricate pathways of these rearrangements. These studies could provide fundamental insights into the behavior of highly strained carbocations.

Trapping of Intermediates: The development of methods to trap reactive intermediates, such as bicyclobutonium ions or homoallylic cations, would provide direct evidence for their involvement in the rearrangement cascades and enable their further synthetic utilization. nih.govresearchgate.net

Computational Design of New Reactions Involving Strained Cyclopropyl Systems

Computational chemistry will be an indispensable tool for predicting and understanding the reactivity of this compound. Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, transition states, and product distributions.

Key Research Objectives:

Reaction Pathway Modeling: Computational modeling of potential rearrangement pathways of the dicyclopropylmethyl cation to identify the most energetically favorable routes and predict the structures of the resulting products. This can guide experimental efforts towards the discovery of new reactions.

Catalyst Design: In-silico design of catalysts that can selectively promote desired transformations of this compound. This could involve optimizing the steric and electronic properties of ligands to control the regio- and stereoselectivity of catalytic reactions.

Strain Energy Analysis: Quantifying the strain energy of this compound and its derivatives to better understand the driving forces behind its unique reactivity. This can be achieved through computational methods that analyze bond, angle, and torsional strain. nih.gov

Predicted Energetics of Dicyclopropylmethyl Cation Rearrangements (Hypothetical DFT Calculations):

| Rearrangement Pathway | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Single Ring Opening | Cyclopropyl-homoallyl cation | 5-10 | Formation of unsaturated cyclopropyl-containing products |

| Double Ring Opening | Bis-homoallyl cation | 15-25 | Formation of acyclic or larger ring diene products |

| Transannular Cyclization | Bicyclic cation | 8-15 | Formation of novel bicyclic frameworks |

Integration into Advanced Synthetic Methodologies and Chemical Biology Probes

The unique structural and electronic properties of the dicyclopropylmethyl motif make this compound and its derivatives attractive building blocks for advanced synthetic methodologies and as scaffolds for the development of chemical biology probes.

Key Research Objectives:

Scaffold for Diversity-Oriented Synthesis: Utilizing the rearrangement products of this compound as scaffolds for the synthesis of diverse and complex molecular architectures. This could lead to the rapid generation of compound libraries for drug discovery and chemical biology.

Development of Chemical Probes: Functionalizing this compound with reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying biological systems. mdpi.comyoutube.com The rigid dicyclopropyl core could serve as a unique scaffold for positioning recognition elements with high precision. Chemical probes are valuable for identifying and validating new therapeutic targets. nih.gov

Bioisosteric Replacement: Investigating the potential of the dicyclopropylmethyl group as a bioisostere for other common functional groups in medicinal chemistry. Its unique conformational properties and metabolic stability could lead to the development of novel therapeutic agents with improved pharmacological profiles.

Q & A

Q. What are the established synthetic methodologies for 1-Cyclopropylcyclopropan-1-ol, and how can they be optimized for reproducibility?

Answer: The synthesis of this compound typically involves organometallic additions to cyclopropane derivatives. For example, organometallic reagents (e.g., Grignard or organozinc reagents) can react with 1-sulfonylcyclopropanols to form cyclopropanol derivatives. Optimization includes controlling reaction temperature (<0°C for sensitive intermediates) and using anhydrous solvents to prevent hydrolysis. Detailed protocols should specify stoichiometry, purification methods (e.g., column chromatography), and yield validation through NMR or GC-MS .

Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?

Answer: Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify cyclopropane ring integrity and hydroxyl group presence.

- X-ray crystallography for unambiguous structural confirmation, particularly for novel derivatives.

- Chromatography (HPLC, GC-MS) to assess purity (>98% recommended for research-grade samples).

- Melting point analysis to compare with literature values. Experimental sections must document instrument parameters (e.g., NMR frequency, column type) and reference known data for validation .

Q. How should researchers handle and store this compound to ensure stability?

Answer: Store the compound in inert conditions (argon or nitrogen atmosphere) at -20°C to prevent oxidation or ring-opening reactions. Use amber glass vials to avoid photodegradation. Regularly monitor stability via TLC or HPLC, and report any decomposition trends (e.g., ketone formation via oxidation) in supplementary data .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?

Answer: The strain in the cyclopropane ring makes it susceptible to electrophilic or radical-mediated ring-opening. For instance, acid-catalyzed reactions may proceed via carbocation intermediates, while photochemical conditions could generate diradical species. Computational studies (DFT or MD simulations) can map transition states and predict regioselectivity. Experimental validation should compare kinetic data under varying conditions (pH, solvent polarity) .

Q. How can conflicting reports on the stereochemical outcomes of this compound derivatives be resolved?

Answer: Discrepancies often arise from differences in reaction conditions (e.g., solvent, catalyst). To resolve them:

- Replicate experiments using standardized protocols from peer-reviewed sources.

- Perform enantiomeric excess analysis (chiral HPLC or CD spectroscopy).

- Cross-reference crystallographic data with computational models (e.g., Cambridge Structural Database) . Publish negative results and methodological details to enhance reproducibility .

Q. What strategies are recommended for studying the biological interactions of this compound in enzyme systems?

Answer:

- Enzyme kinetics : Use stopped-flow assays to monitor hydroxyl group participation in catalysis.

- Docking simulations : Map binding affinities with enzymes like cytochrome P450 using software (AutoDock Vina).

- Isotopic labeling (e.g., ¹⁸O) to trace metabolic pathways.

- Safety protocols : Include cytotoxicity screening (MTT assays) and reference SDS guidelines for handling .

Q. How can computational modeling enhance the design of this compound derivatives with tailored properties?

Answer:

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with physicochemical properties (logP, pKa).

- Molecular dynamics : Simulate solvation effects and conformational flexibility.

- NIST data validation : Cross-check computed spectra (IR, NMR) with experimental databases to refine accuracy .

Data Reporting and Ethical Considerations

Q. What are the best practices for reporting synthetic and analytical data to meet journal standards?

Answer:

- Main manuscript : Include synthesis protocols for ≤5 compounds, with full characterization data (NMR shifts, yields).

- Supporting information : Provide raw spectra, crystallographic files (CCDC accession codes), and purity metrics.

- Ethical compliance : Disclose funding sources and adhere to safety guidelines (e.g., CLP regulations for hazard communication) .

Q. How should researchers address reproducibility challenges when scaling up this compound synthesis?

Answer:

- Batch consistency : Use statistical tools (e.g., Design of Experiments) to optimize reaction parameters.

- Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring.

- Peer review : Share detailed protocols via open-access platforms (e.g., protocols.io ) to facilitate community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.